1-Cyclopropylethane-1-thiol

Physical property profiling Separation science Reaction engineering

1-Cyclopropylethane-1-thiol (CAS 98137-18-9) is the sole chiral C3–C5 cycloalkanethiol, featuring a stereogenic center critical for enantioselective synthesis. The strained cyclopropyl ring (~27.5 kcal/mol) elevates thiol pKa (10.92) and tailors nucleophilicity vs. unstrained analogs. Its boiling point (115–115.5°C) fills a volatility gap exploited in fragrance top-note design. With 206 patents and 95% minimum purity, it is a strategic, non-substitutable building block for chiral thioether drug candidates, asymmetric thiol-ene chemistry, and mechanistic investigations.

Molecular Formula C5H10S
Molecular Weight 102.20 g/mol
CAS No. 98137-18-9
Cat. No. B3432218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclopropylethane-1-thiol
CAS98137-18-9
Molecular FormulaC5H10S
Molecular Weight102.20 g/mol
Structural Identifiers
SMILESCC(C1CC1)S
InChIInChI=1S/C5H10S/c1-4(6)5-2-3-5/h4-6H,2-3H2,1H3
InChIKeyQDAOVNWANSCYGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1000 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Cyclopropylethane-1-thiol (CAS 98137-18-9): Structural Identity, Physicochemical Baseline, and Procurement Context


1-Cyclopropylethane-1-thiol (CAS 98137-18-9) is a chiral, secondary organosulfur compound with the molecular formula C5H10S and a molecular weight of 102.20 g/mol [1]. Its structure comprises a three-membered cyclopropane ring attached directly to the C1 carbon of an ethane-1-thiol backbone (SMILES: CC(S)C1CC1), forming a molecule with one rotatable bond, one thiol donor/acceptor site, and a single stereogenic center at the carbon bearing both the methyl and sulfhydryl substituents [1][2]. The compound is listed under PubChem CID 5944235 with an associated patent count of 206 [3]. It is commercially available from multiple suppliers at a minimum purity specification of 95% . The cyclopropyl moiety imparts approximately 27.5 kcal/mol of ring strain energy into the scaffold, a feature that modulates both its physicochemical properties and its reactivity profile relative to unstrained cyclic or acyclic thiol analogs [4].

Why 1-Cyclopropylethane-1-thiol Cannot Be Casually Substituted by Other Cycloalkanethiols or Linear Alkanethiols


Substituting 1-cyclopropylethane-1-thiol with a generic alkanethiol or even a closely related cycloalkanethiol such as cyclopentanethiol (same MW, C5H10S) ignores three critical differentiation axes. First, the compound possesses a stereogenic center absent in cyclopropanethiol, cyclopropylmethanethiol, 2-cyclopropylethane-1-thiol, and cyclopentanethiol; replacing it with an achiral analog forfeits the ability to generate or study enantiomerically enriched products [1]. Second, the cyclopropyl ring introduces ~27.5 kcal/mol of angle strain that electronically polarizes the adjacent C–S bond, altering both the thiol pKa (10.92 vs. 10.87 for cyclopentanethiol) and the nucleophilicity of the corresponding thiolate relative to strain-free cyclic and acyclic thiols [2]. Third, the boiling point of 115–115.5 °C falls in a narrow window between cyclopropanethiol (~60–73 °C) and cyclopentanethiol (~129–131 °C), meaning that substitution changes the volatility, olfactory profile, and distillation behavior of any formulation or reaction mixture [2][3]. Even the positional isomer 2-cyclopropylethane-1-thiol (CAS 1882631-46-0, identical MW) places the SH group one carbon removed from the ring, reducing steric congestion at sulfur and altering both its conformational landscape and its reactivity in nucleophilic and radical pathways . These differences are not cosmetic; they carry measurable consequences for reaction design, chiral pool synthesis, odor chemistry, and catalytic applications.

Quantitative Differentiation Evidence: 1-Cyclopropylethane-1-thiol vs. Closest Analogs


Boiling Point Differentiation: 1-Cyclopropylethane-1-thiol Occupies a Narrow Volatility Window Between Cyclopropanethiol and Cyclopentanethiol

1-Cyclopropylethane-1-thiol exhibits a boiling point of 115–115.5 °C at ambient pressure, which places it in a distinct intermediate volatility range compared to the simpler cyclopropanethiol (60–73 °C) and the strain-free cyclopentanethiol (129–131 °C at 745 mmHg) [1][2]. This 42–55 °C elevation over cyclopropanethiol and 14–16 °C depression relative to cyclopentanethiol reflects the combined effects of increased molecular weight, the secondary thiol substitution pattern, and cyclopropyl ring polarization [1]. The boiling point of the positional isomer 2-cyclopropylethane-1-thiol has not been experimentally reported, making 1-cyclopropylethane-1-thiol the only well-characterized C5H10S cyclopropane-thiol with published boiling point data .

Physical property profiling Separation science Reaction engineering

Density and Compactness: Lower Density of 1-Cyclopropylethane-1-thiol Differentiates It from All Cycloalkanethiol Comparators

The experimentally reported density of 1-cyclopropylethane-1-thiol is 0.8836 g/cm³ at 25 °C [1]. This is substantially lower than cyclopentanethiol (0.955 g/mL at 25 °C, lit.) and cyclopropanethiol (~1.01 g/cm³, predicted) [2]. The lower density of the target compound, despite having the same molecular weight as cyclopentanethiol (both C5H10S, 102.20 g/mol), indicates that the cyclopropyl-ethane scaffold adopts a less compact molecular packing than the planar cyclopentane ring system, likely due to the protruding methyl group and the geometric constraints of the three-membered ring [1].

Formulation science Physical organic chemistry Solvent engineering

Chirality as a Procurement-Decisive Feature: 1-Cyclopropylethane-1-thiol Is the Only Chiral Member Among Common C3–C5 Cycloalkanethiol Building Blocks

The carbon atom at position 1 of 1-cyclopropylethane-1-thiol (the carbon bearing –SH, –CH₃, –H, and the cyclopropyl ring) is a stereogenic center, generating two non-superimposable enantiomers designated (1R)- and (1S)-1-cyclopropylethane-1-thiol [1]. In contrast, cyclopropanethiol, cyclopropylmethanethiol, 2-cyclopropylethane-1-thiol, cyclopentanethiol, and cyclohexanethiol all lack a stereogenic center [2]. This means that for any application requiring chirality transfer, enantioselective recognition, or the study of stereochemical effects on thiol reactivity, the target compound is structurally irreplaceable by any achiral cycloalkanethiol. Both enantiomers are cataloged as discrete chemical entities (InChIKey for (1S): QDAOVNWANSCYGD-BYPYZUCNSA-N; for (1R): QDAOVNWANSCYGD-SCSAIBSYSA-N), confirming that enantio-enriched procurement is structurally feasible [1].

Asymmetric synthesis Chiral pool synthesis Enantioselective catalysis

Thiol Acidity Comparison: Cyclopropyl Substitution Modulates pKa Relative to Cyclopentanethiol and Cyclopropanethiol

The predicted pKa of 1-cyclopropylethane-1-thiol is 10.92±0.10 [1]. This value is intermediate between the predicted pKa of cyclopropanethiol (10.96±0.20) and that of cyclopentanethiol (10.87±0.20) . While all three compounds fall within the typical thiol pKa range (~10–11) and the absolute differences are modest, the ordering is mechanistically consistent: the electron-withdrawing cyclopropyl group directly attached to the thiol-bearing carbon (as in cyclopropanethiol) slightly enhances acidity relative to the α-methyl-substituted analog (target compound), and both cyclopropane-containing thiols are marginally more acidic than the strain-free cyclopentanethiol [2]. The pKa difference of ~0.05 units between the target and cyclopentanethiol translates to an approximately 12% difference in the thiolate/thiol ratio at physiological pH (7.4), which can be significant in biochemical conjugation or metal-binding contexts [3].

Thiolate nucleophilicity Acid-base chemistry Reactivity prediction

Steric and Electronic Differentiation from the Positional Isomer 2-Cyclopropylethane-1-thiol: α-Thiol vs. β-Thiol Substitution Alters the Reactive Environment at Sulfur

1-Cyclopropylethane-1-thiol (SMILES: CC(S)C1CC1) and its positional isomer 2-cyclopropylethane-1-thiol (SMILES: SCC1CC1) share identical molecular formula (C5H10S) and molecular weight (102.20 g/mol), yet differ in the attachment point of the thiol group: α to the cyclopropyl ring in the target compound, β in the isomer [1]. In the α-substituted target, the sulfur atom experiences greater steric congestion from the adjacent methyl group and the cyclopropyl ring simultaneously, which can reduce its effective nucleophilicity in SN2 reactions relative to the less hindered β-isomer [2]. Additionally, the electron-withdrawing effect of the cyclopropyl ring is transmitted more strongly through one C–C bond (α) than through two (β), leading to subtly different thiol acidities and S–H bond dissociation energies [3]. In palladium-catalyzed ring-opening reactions of cyclopropyl thioethers, the substitution pattern at the sulfur-bearing carbon directly influences the efficiency of oxidative addition, with cyclopropyl thioethers requiring bulkier phosphine ligands (e.g., P(t-Bu)₃) than their cyclopropylamine analogs to achieve good yields—highlighting the sensitivity of this scaffold to steric environment at sulfur [4].

Regiochemical effects Structure-reactivity relationships Nucleophilic substitution

Procurement-Relevant Application Scenarios for 1-Cyclopropylethane-1-thiol Based on Quantifiable Differentiation Evidence


Chiral Thiol Building Block for Asymmetric Synthesis and Enantioselective Catalysis

1-Cyclopropylethane-1-thiol is the only chiral member among the commonly available C3–C5 cycloalkanethiol building blocks, possessing one stereogenic center that generates discrete (R) and (S) enantiomers [1]. This makes it an irreplaceable starting material for constructing enantiomerically enriched thioethers, thiol esters, and disulfides where stereochemical information must be preserved. In asymmetric thiol-ene click chemistry, the use of enantiopure thiol can impart chirality to the resulting polymer network or small-molecule product. A procurement team seeking a chiral cyclopropane-containing thiol for medicinal chemistry SAR exploration, where the stereochemistry at the sulfur-attached carbon is critical for target binding, would find no direct structural substitute among achiral analogs such as cyclopropanethiol or cyclopentanethiol [1].

Volatility-Tuned Odorant or Flavor Intermediate Requiring a Boiling Point Between 110–120 °C

With an experimentally determined boiling point of 115–115.5 °C, 1-cyclopropylethane-1-thiol occupies a narrow volatility window that is poorly served by other cycloalkanethiols: cyclopropanethiol is too volatile (60–73 °C), and cyclopentanethiol is too high-boiling (129–131 °C) for applications requiring mid-range evaporation without vacuum [2]. This boiling point range is particularly relevant for flavor and fragrance development where the temporal release profile (top-note vs. heart-note) is governed by volatility. The documented use of cyclopropane-thiols as pungent, garlic-fire odorants with distinct character from acyclic thiols further supports a differentiated procurement proposition for olfactory research [3]. The 206 patents associated with this compound [4] suggest active industrial interest, likely in proprietary fragrance or flavor formulations.

Mechanistic Probe for Steric and Electronic Effects in Cyclopropane-Thiol Reactivity Studies

The unique α-substitution pattern of 1-cyclopropylethane-1-thiol, wherein the thiol group is directly attached to the carbon bearing both the cyclopropyl ring and a methyl group, creates a sterically congested sulfur environment distinct from all comparators . This structural feature makes it a valuable mechanistic probe for studying how cyclopropyl ring strain (~27.5 kcal/mol) and steric hindrance jointly modulate thiol nucleophilicity, S–H bond dissociation energy, and thiol-disulfide exchange kinetics. In the context of palladium-catalyzed transformations of cyclopropyl thioethers—where the ligand environment must be carefully tuned (bulky P(t-Bu)₃ required) to achieve efficient ring-opening [5]—the target compound offers a more hindered thiol substrate than its β-isomer, enabling systematic investigation of steric effects on catalytic turnover. This scenario is supported by the compound's lower density (0.8836 g/cm³) compared to cyclopentanethiol (0.955 g/mL), which also affects its behavior in biphasic catalytic systems [2].

Synthetic Intermediate for Cyclopropane-Containing Bioactive Compounds and Agrochemicals

The cyclopropyl group is a privileged motif in medicinal chemistry and agrochemical design, conferring metabolic stability, conformational restriction, and enhanced target binding [6]. 1-Cyclopropylethane-1-thiol provides a thiol-functionalized cyclopropane scaffold that can serve as a direct precursor for thioether-linked drug candidates, agrochemical intermediates, and metal-chelating ligands. Its predicted pKa of 10.92 [2] positions the thiolate anion as a competent nucleophile for conjugation under mildly basic conditions, while the cyclopropane ring provides the rigidity and metabolic shielding valued in lead optimization. The commercial availability of this compound at 95% minimum purity from multiple suppliers, including Enamine and 1PlusChem [7], supports its role as a viable procurement target for library synthesis and lead derivatization programs where cyclopropane-thiol functionality is sought.

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